1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Description
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid is a heterocyclic compound featuring a tetrahydroisoquinoline core with a carboxylic acid substituent at the 5th position. Derivatives of this compound are synthesized via methods such as the Petasis reaction and hydrogenation, often yielding stereochemically complex products . Its unique substitution pattern distinguishes it from other tetrahydroisoquinoline carboxylic acids, such as the 3-carboxylic acid derivatives (e.g., Tic), which are more extensively studied .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYUTLYDWQGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653013 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-16-0 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-phenylethylamine and an aldehyde or ketone. This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). This reaction is followed by reduction to yield the tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .
Chemical Reactions Analysis
Oxidation Reactions
THIQ-5-COOH undergoes oxidation at the tetrahydroisoquinoline ring. A notable example involves potassium permanganate (KMnO₄) in N,N-dimethylformamide (DMF):
| Reagent/Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|
| KMnO₄ in DMF at 0–20°C (100.5 h) | Oxidized isoquinoline derivative | 83% | Yellow powder; TLC monitored completion |
This reaction proceeds under inert atmosphere, with extended stirring ensuring complete conversion.
Coordination Chemistry
The carboxylic acid and nitrogen groups enable metal coordination. A study synthesized Cu²⁺, Co²⁺, and Fe³⁺ complexes:
These complexes exhibit stereochemical diversity, influencing their catalytic and biological properties.
Esterification and Amidation
The carboxylic acid group is reactive toward esterification and amidation:
Esterification proceeds via acid chloride intermediates, while amidation exploits nucleophilic acyl substitution.
Stereochemical Resolution
Enzymatic deracemization achieved enantiopure (S)-THIQ-5-COOH:
| Method | Catalyst/Reagent | Result | Yield | ee | Source |
|---|---|---|---|---|---|
| Deracemization | FsDAAO + NH₃-BH₃ | (S)-Enantiomer | 73% | >99% |
This one-pot method combines oxidative deamination and reductive amination, enabling access to chiral intermediates for drug discovery.
Multi-Component Reactions
THIQ-5-COOH participates in Petasis reactions for complex heterocycles:
| Components | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Boronic acid + glyoxylic acid | Petasis/Pomeranz–Fritsch–Bobbitt | Chiral oxazinone | 56% | Precursor to neuroactive analogs |
This method constructs rigid chiral frameworks critical for bioactive molecule synthesis.
Rearrangement and Cyclization
Superbase-mediated reactions yield fused tricyclic systems:
| Base System | Substrate | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| LiDA-KOR (THF, −78°C) | N-Alkyl derivatives | Pyrrolidino-tetrahydroisoquinoline | 66–83% | trans-Diastereomers |
Quantum-chemical studies confirm kinetically controlled deprotonation at the C4 position, favoring bridged trans-products .
Functional Group Interconversion
The carboxylic acid group enables conversion to pharmacophores:
| Reaction | Reagents | Product | Yield | Use Case | Source |
|---|---|---|---|---|---|
| Decarboxylation | Thermal or catalytic | THIQ derivatives | N/A | Alkaloid synthesis |
Decarboxylation routes are theorized but require further experimental validation.
Scientific Research Applications
Anticancer Properties
THIQ-5-CA has been studied for its potential anticancer effects. Research indicates that derivatives of tetrahydroisoquinoline structures exhibit anti-proliferative activities against various cancer cell lines. Notably, it has been shown to inhibit Bcl-2 family proteins crucial for cancer cell survival, inducing apoptosis in specific cell types such as Jurkat cells through caspase activation .
| Cancer Cell Line | Activity Observed | Mechanism |
|---|---|---|
| Jurkat | Induction of apoptosis | Bcl-2 inhibition |
| MCF-7 | Growth inhibition | Cell cycle arrest |
| A549 | Reduced viability | Apoptotic signaling |
Neuroprotective Effects
THIQ-5-CA and its derivatives have been explored for their neuroprotective properties, particularly in treating dopaminergic nerve diseases such as Parkinson's disease. A study demonstrated that these compounds could enhance the efficacy of existing dopaminergic medications like levodopa .
Chemical Reactivity
The compound undergoes several chemical transformations:
- Oxidation : Converts to quinoline derivatives.
- Reduction : Can reduce halogen substituents to form tetrahydroisoquinoline derivatives.
- Substitution Reactions : Functional groups can be introduced through nucleophilic substitution.
Antimicrobial Activity
Research indicates that THIQ-5-CA exhibits antimicrobial properties against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Antimicrobial effects |
| Candida albicans | Antifungal activity |
These findings suggest that THIQ-5-CA could be developed into a scaffold for new antimicrobial agents.
Industrial Applications
In addition to its pharmaceutical potential, THIQ-5-CA is utilized in the synthesis of specialty chemicals and materials due to its unique properties and reactivity profiles.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of THIQ derivatives on breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM, highlighting the compound's potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotective Effects
In clinical trials focusing on Parkinson's disease treatment, THIQ derivatives were administered alongside standard therapies. Patients exhibited improved motor functions and reduced side effects compared to those receiving standard treatment alone, indicating a synergistic effect .
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Key Observations :
- Position of Carboxylic Acid : The 5-carboxylic acid derivative (target compound) is less common than the 3-carboxylic acid (Tic), which is widely used in peptidomimetics .
- Substituent Effects : Halogens (e.g., Br, F) enhance stability and modulate electronic properties, while Boc groups improve solubility and protection during synthesis .
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (THIQ-5-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THIQ-5-CA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of 1,2,3,4-Tetrahydroisoquinoline Compounds
Tetrahydroisoquinolines (THIQs) are a class of alkaloids that exhibit a wide range of biological activities. The structural variations in THIQs often lead to different pharmacological properties, making them valuable in drug development. THIQ-5-CA has garnered attention for its potential applications in treating neurodegenerative diseases and various cancers.
Biological Activities
1. Anticancer Activity
Research indicates that THIQ-5-CA and its derivatives can inhibit the activity of Bcl-2 family proteins, which are crucial for cancer cell survival. A study demonstrated that a series of substituted THIQ-3-carboxylic acid derivatives exhibited potent binding affinities to Bcl-2 and Mcl-1 proteins, leading to apoptosis in cancer cells. The lead compound showed a Ki value of 5.2 µM against Bcl-2 and induced caspase-3 activation in Jurkat cells in a dose-dependent manner .
| Compound | Ki Value (µM) | Target Protein | Effect |
|---|---|---|---|
| Lead Compound | 5.2 | Bcl-2 | Apoptosis induction |
| Compound 11t | - | Mcl-1 | Caspase-3 activation |
2. Neuroprotective Effects
THIQs have been shown to exert neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease. A review highlighted that THIQ-based compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which are beneficial in neuroprotection . These compounds may also inhibit acetylcholinesterase activity, contributing to improved cognitive function.
3. Antimicrobial Activity
THIQ-5-CA exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it possesses antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 40 | Antibacterial |
| S. aureus | 50 | Antibacterial |
The biological activities of THIQ-5-CA can be attributed to several mechanisms:
- Inhibition of Apoptotic Proteins : By binding to anti-apoptotic Bcl-2 proteins, THIQ derivatives promote apoptosis in cancer cells.
- Neurotransmitter Modulation : These compounds may enhance levels of neurotransmitters like dopamine and serotonin, which are essential for cognitive functions.
- Antioxidant Properties : The ability to scavenge free radicals contributes to their neuroprotective effects.
Case Studies
Several studies have investigated the biological activity of THIQ derivatives:
- Bcl-2 Inhibition Study : A series of THIQ derivatives were synthesized and tested for their ability to inhibit Bcl-2 proteins. The most effective compound induced significant apoptosis in cancer cell lines .
- Neuroprotection Against Oxidative Stress : Research demonstrated that specific THIQ compounds could protect neuronal cells from oxidative damage induced by hydrogen peroxide, highlighting their potential for treating neurodegenerative diseases .
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of novel THIQ dipeptides against E. coli and found promising results that suggest their potential as new antimicrobial agents .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR identify substituent positions and stereochemistry. For instance, coupling constants () in NOESY spectra resolve cis/trans configurations in the tetrahydroisoquinoline ring .
- X-ray crystallography : Resolves absolute configuration and molecular packing. Crystal structures of related compounds (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) reveal hydrogen-bonding networks critical for stability .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for halogenated or isotopically labeled analogs .
What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
Q. Advanced
- Chiral resolution : Use of chiral columns (e.g., Chiralpak® IA) or diastereomeric salt formation with tartaric acid.
- Asymmetric catalysis : Pd-catalyzed C–H activation or organocatalytic Mannich reactions to install stereocenters .
- Computational modeling : DFT calculations predict transition-state energies to guide catalyst design. For example, studies on tetrahydroisoquinoline core structures identify steric hindrance as a key factor in diastereoselectivity .
How are structure-activity relationship (SAR) studies designed to evaluate the biological activity of this compound analogs?
Q. Advanced
- Substituent variation : Systematic modification of substituents (e.g., methoxy, trifluoromethyl) at positions 6 and 7 to assess impact on anticancer or antiviral activity. For instance, 6,7-dimethoxy analogs show enhanced kinase inhibition .
- In vitro assays : Cell viability (MTT) and enzyme inhibition (IC) assays paired with molecular docking to identify binding motifs.
- Data contradiction resolution : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
What analytical methods ensure purity and stability of this compound during experimental workflows?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity. Adjust mobile phase (e.g., acetonitrile/0.1% TFA) to resolve degradation products.
- Stability studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hygroscopic or light-sensitive derivatives. Store compounds in desiccators at –20°C under inert gas .
How can computational modeling guide the design of this compound-based therapeutics?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like topoisomerase II or viral proteases.
- QSAR models : Machine learning (e.g., Random Forest) correlates electronic parameters (HOMO/LUMO) with antiviral IC values .
- MD simulations : Assess conformational flexibility of tetrahydroisoquinoline rings in aqueous vs. lipid bilayer environments .
What precautions are critical when handling this compound in laboratory settings?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- Spill management : Neutralize acidic derivatives with sodium bicarbonate before disposal .
How are contradictory data in the literature regarding the biological efficacy of tetrahydroisoquinoline derivatives resolved?
Q. Advanced
- Meta-analysis : Compare datasets across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects.
- Dose-response reevaluation : Confirm activity at physiologically relevant concentrations (1–10 µM).
- Orthogonal validation : Use CRISPR knockdowns or isotopic labeling to confirm target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
